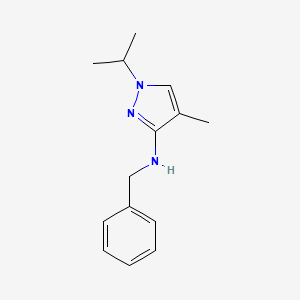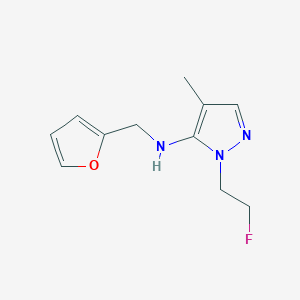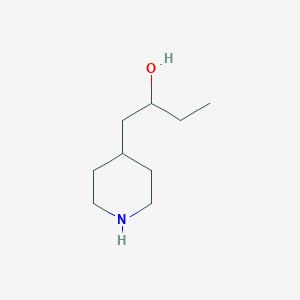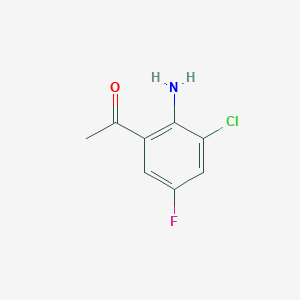
(2R,5S)-5-benzyl-3-methyl-2-phenylimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,5S)-5-benzyl-3-methyl-2-phenylimidazolidin-4-one is a chiral compound with significant interest in organic chemistry due to its unique structure and potential applications. This compound features an imidazolidinone ring substituted with benzyl, methyl, and phenyl groups, making it a versatile intermediate in various synthetic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-5-benzyl-3-methyl-2-phenylimidazolidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with a suitable diketone, followed by cyclization in the presence of a base. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale methods, with a focus on scalability, yield, and purity. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(2R,5S)-5-benzyl-3-methyl-2-phenylimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the imidazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under conditions that favor substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry
In chemistry, (2R,5S)-5-benzyl-3-methyl-2-phenylimidazolidin-4-one serves as a valuable intermediate in the synthesis of more complex molecules. Its chiral nature makes it particularly useful in asymmetric synthesis and the development of enantiomerically pure compounds.
Biology and Medicine
The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development. Research has explored its use in the synthesis of pharmaceuticals with specific biological activities.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and advanced materials. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which (2R,5S)-5-benzyl-3-methyl-2-phenylimidazolidin-4-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired outcomes in both chemical and biological contexts. The exact molecular targets and pathways depend on the specific application and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
- (2R,5S)-2,5-diaminohexanoic acid
- (2R,5S)-linalyl oxide
- (2R,5S)-2,5-dimethylpiperazine-1,4-diium dinitrate
Uniqueness
Compared to similar compounds, (2R,5S)-5-benzyl-3-methyl-2-phenylimidazolidin-4-one stands out due to its specific substitution pattern on the imidazolidinone ring
Properties
Molecular Formula |
C17H18N2O |
|---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
(2R,5S)-5-benzyl-3-methyl-2-phenylimidazolidin-4-one |
InChI |
InChI=1S/C17H18N2O/c1-19-16(14-10-6-3-7-11-14)18-15(17(19)20)12-13-8-4-2-5-9-13/h2-11,15-16,18H,12H2,1H3/t15-,16+/m0/s1 |
InChI Key |
SRAHHTPNHRABOU-JKSUJKDBSA-N |
Isomeric SMILES |
CN1[C@@H](N[C@H](C1=O)CC2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CN1C(NC(C1=O)CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B11746406.png)

amine](/img/structure/B11746425.png)
![1-[(3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B11746430.png)
![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11746431.png)


![2-({[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)benzoic acid](/img/structure/B11746445.png)

![3-cyclopropyl-1-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11746453.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11746457.png)


